molecular formula C12H11Br B079205 1-(2-Bromoethyl)naphthalene CAS No. 13686-49-2

1-(2-Bromoethyl)naphthalene

Cat. No. B079205
CAS RN: 13686-49-2
M. Wt: 235.12 g/mol
InChI Key: GPHCPUFIWQJZOI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 1-(2-Bromoethyl)naphthalene often involves strategic halogenation and subsequent coupling reactions. For instance, Naphthalene-1,8-diylbis(diphenylmethylium) shows a unique electron-transfer reduction behavior, hinting at the synthetic versatility of naphthalene derivatives. The preparation involves starting from 1,8-dibromonaphthalene, showcasing the role of brominated intermediates in synthesizing complex structures (Saitoh, Yoshida, & Ichikawa, 2006).

Molecular Structure Analysis

Molecular structure analysis is crucial for understanding the reactivity and properties of chemical compounds. The structure of 1,8-di(bromomethyl)naphthalene , a related compound, provides insight into the conformational aspects of brominated naphthalene derivatives. Studies have determined its crystalline state conformation, revealing twofold symmetry and specific electrostatic interactions that could influence the chemical behavior of 1-(2-Bromoethyl)naphthalene (Robert, Sherfinski, Marsh, & Roberts, 1974).

Chemical Reactions and Properties

Chemical reactions involving 1-(2-Bromoethyl)naphthalene derivatives underscore the compound's utility in organic synthesis. For example, the CuCN-mediated cascade cyclization of 4-(2-bromophenyl)-2-butenoates demonstrates the potential for constructing naphthalene derivatives with complex functionalization patterns (Reddy, Prasad, Ahuja, & Sudalai, 2013). Such reactions highlight the compound's versatility in forming aromatic structures with significant biological and materials science applications.

Physical Properties Analysis

The physical properties of 1-(2-Bromoethyl)naphthalene and its derivatives, such as solubility, melting point, and boiling point, are essential for its practical application in synthesis and material science. Although specific data on 1-(2-Bromoethyl)naphthalene is scarce in the provided research, understanding these properties is critical for manipulating the compound in various chemical contexts.

Chemical Properties Analysis

The chemical properties, including reactivity with nucleophiles and electrophiles, stability under different conditions, and susceptibility to various chemical transformations, are foundational to utilizing 1-(2-Bromoethyl)naphthalene in synthetic pathways. Research on bromo-substituted naphthalene derivatives provides a glimpse into the reactivity patterns that could be expected from 1-(2-Bromoethyl)naphthalene, including its potential as a precursor for further functionalization and incorporation into larger molecular frameworks (Ping, 2012).

Scientific Research Applications

  • Materials and Supramolecular Chemistry : "1-(2-Bromoethyl)naphthalene" is used in the synthesis of core-substituted naphthalene diimides (cNDIs), which have applications in materials and supramolecular chemistry. These compounds are important precursors for various applications, including artificial photosynthesis and solar cell technology (Ping, 2012); (Kobaisi et al., 2016).

  • Environmental Science : In environmental science, studies have examined the formation of brominated dioxins and other hazardous combustion byproducts from materials containing brominated hydrocarbons like "1-(2-Bromoethyl)naphthalene" during waste incineration or accidental fires (Evans & Dellinger, 2003).

  • Organic Synthesis and Medicinal Chemistry : This compound plays a role in the generation of naphthalene derivatives through reactions like Diels–Alder reactions, which are fundamental in organic synthesis (Faragher & Gilchrist, 1976). Additionally, it's used in the synthesis of labeled compounds for pharmaceutical research, such as in the preparation of labeled SR57746A, a potential therapeutic agent (Ellames & Herbert, 2010).

  • Catalysis and Chemical Reactions : Research shows its use in the study of catalytic processes and in understanding complex chemical reactions, such as those involving naphthalene diimides in anion-π interactions or in the study of complex organic reaction mechanisms (Bhosale et al., 2008).

  • Advanced Functional Materials : The compound is involved in the development of advanced functional materials, such as hypercrosslinked polymeric adsorbents, where it contributes to the modification of frameworks for enhanced performance (Yuan et al., 2008).

Safety And Hazards

1-(2-Bromoethyl)naphthalene is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-(2-bromoethyl)naphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Br/c13-9-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-7H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPHCPUFIWQJZOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20159983
Record name 2-(1-Naphthyl)ethyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20159983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Bromoethyl)naphthalene

CAS RN

13686-49-2
Record name 2-(1-Naphthyl)ethyl bromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013686492
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(1-Naphthyl)ethyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20159983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-Bromoethyl)naphthalene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of hydrobromic acid (50 ml, 46% w/v) and 1-(2-hydroxyethyl)naphthalene (10.0 g, 0.058 mol) was stirred and heated under reflux for 4 h. After cooling, the reaction mixture was diluted with water (150 ml), and the resulting precipitate was extracted with ether (3×150 ml). The ether extracts were combined and dried (MgSO4), when the ether was evaporated under reduced pressure, to afford 1-(2-bromoethyl)-naphthalene which was used without further purification.
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
U Patel, P Parmar - Dr. Abhilasha Mittal - bhumipublishing.com
The polyester base on 2-(2-(naphthalene-1-yl) ethyl) malonic acid were synthesized and characterized by FT-IR, Mass spectra and 1H-NMR. The thermal properties and solubility of …
Number of citations: 2 www.bhumipublishing.com
BD Wright, MC Deblock, PO Wagers, E Duah… - Medicinal Chemistry …, 2015 - Springer
The anti-tumor activity of imidazolium salts is highly dependent upon the substituents on the nitrogen atoms of the imidazolium cation. We have synthesized and characterized a series …
Number of citations: 40 link.springer.com
F Aulenta, M Berndt, I Brüdgam, H Hartl… - … A European Journal, 2007 - Wiley Online Library
In this report, we present the application of samarium diiodide induced cyclisations of naphthyl‐substituted ketones towards an easy and stereoselective access to tri‐ and tetracyclic‐…
JM O'Connell, E Moriarty, F Aldabbagh - Synthesis, 2012 - thieme-connect.com
Photochemical five-, six-, and seven-membered cyclizations from 2-iodo-1-(ω-arylalkyl)-1H-benzimidazoles are described. This method of producing aromatic ring-fused …
Number of citations: 29 www.thieme-connect.com
C Solís, V Grosso, N Faggioli, G Cosa… - Photochemical & …, 2010 - Springer
We report herein the solvent and temperature effects on the emission of the intermolecular exciplexes 1-cyanonaphthalene/triethylamine and 1-methylnaphthalene/triethylamine and the …
Number of citations: 8 link.springer.com
A Defant, I Mancini, R Tomazzolli… - Archiv der …, 2015 - Wiley Online Library
In search for more effective drugs against HIV infection acting as non‐nucleoside reverse transcriptase inhibitors (NNRTIs), a series of new molecules with hybrid structures based on …
Number of citations: 20 onlinelibrary.wiley.com
C Garms, W Francke - Treatment of Contaminated Soil …, 2013 - books.google.com
The use of stable isotopes, especially" C, is well established for investigation of metabolic pathways or biosysntheses, as a tool in diagnostic medicine and to gen-erally trace the fate of …
Number of citations: 0 books.google.com
VH Jadhav, JG Kim, HJ Jeong… - The Journal of Organic …, 2015 - ACS Publications
Hexaethylene glycol bis(3-hexaethylene glycol imidazolium) dimesylate ionic liquid (hexaEG-DHIM) was designed and prepared as a highly efficient promoter for the nucleophilic …
Number of citations: 17 pubs.acs.org
A Friberg, D Vigil, B Zhao, RN Daniels… - Journal of medicinal …, 2013 - ACS Publications
Myeloid cell leukemia 1 (Mcl-1), a member of the Bcl-2 family of proteins, is overexpressed and amplified in various cancers and promotes the aberrant survival of tumor cells that …
Number of citations: 297 pubs.acs.org
J Green - 2014 - scholarworks.gsu.edu
A series of combilexin-like monoamidines has been synthesized by linking an intercalative unit with the DNA minor groove binder DB 818 via “Click chemistry.” DB 818 is a dicationic …
Number of citations: 5 scholarworks.gsu.edu

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